1-(4-(p-Tolyl)thiophen-2-yl)ethanamine
Description
Properties
IUPAC Name |
1-[4-(4-methylphenyl)thiophen-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-9-3-5-11(6-4-9)12-7-13(10(2)14)15-8-12/h3-8,10H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAJTDWAJTZNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Followed by Reductive Amination
This approach leverages electrophilic aromatic substitution to position the p-tolyl group, followed by ketone reduction and amination. Thiophene’s moderate reactivity in Friedel-Crafts reactions necessitates activating groups or optimized conditions. For example, acylating thiophene at the 4-position with p-tolylacetyl chloride under AlCl₃ catalysis generates 4-(p-Tolyl)thiophen-2-yl ketone. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride yields the target amine.
Suzuki-Miyaura Cross-Coupling and Buchwald-Hartwig Amination
Palladium-catalyzed couplings enable precise regioselectivity. Bromination of thiophene at the 4-position, followed by Suzuki coupling with p-tolylboronic acid, installs the p-tolyl group. Subsequent Buchwald-Hartwig amination at the 2-position with ethylamine introduces the ethanamine moiety. This method benefits from high functional group tolerance and scalability.
Schiff Base Formation and Reduction
Condensing thiophene-2-carbaldehyde with p-toluidine forms a Schiff base, which is reduced to the secondary amine. However, this route typically yields N-(p-tolyl) derivatives rather than primary amines, necessitating alternative reducing agents or protective strategies.
Detailed Preparation Methods
Synthesis of 4-(p-Tolyl)thiophen-2-yl Ketone
Thiophene (1.0 equiv) reacts with p-tolylacetyl chloride (1.2 equiv) in dichloromethane under AlCl₃ catalysis (0.5 equiv) at 0°C for 6 hours. The ketone intermediate is isolated via column chromatography (hexane/ethyl acetate, 4:1) in 68% yield.
Reductive Amination
The ketone (1.0 equiv) is stirred with ammonium acetate (3.0 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at room temperature for 24 hours. Acidic workup (HCl, 1M) and neutralization afford this compound in 52% yield.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, DCM, 0°C, 6h | 68 |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 24h | 52 |
Buchwald-Hartwig Amination
4-(p-Tolyl)thiophene-2-bromide (1.0 equiv), ethylamine (2.0 equiv), Pd₂(dba)₃ (0.03 equiv), Xantphos (0.06 equiv), and Cs₂CO₃ (2.0 equiv) in toluene are heated at 100°C for 18 hours. The amine is isolated in 60% yield.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C, 12h | 75 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | 60 |
Comparative Analysis of Methods
Chemical Reactions Analysis
Schiff Base Formation
The primary amine undergoes condensation with carbonyl compounds to form Schiff bases. For example:
-
Reaction with thiophene-2-carbaldehyde in ethanol at room temperature yields the corresponding imine derivative, 1-(thiophen-2-yl)-N-(p-tolyl)methanimine (Table 1, Entry 1) .
-
Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.
Acylation Reactions
The amine reacts with acylating agents to form amides:
-
Reaction with oxalic acid derivatives under coupling conditions (e.g., DMF, EDC/HOBt) produces oxalamide derivatives.
-
Example : Reaction with oxalyl chloride in dichloromethane forms N-(2-(p-tolyl)ethyl)-N'-(thiophen-2-ylmethyl)oxalamide.
Metal-Catalyzed Cross-Coupling
The thiophene ring’s halogenated derivatives participate in cross-coupling reactions:
-
Suzuki-Miyaura coupling : Brominated analogs react with arylboronic acids using Pd(PPh₃)₄ as a catalyst in THF/Na₂CO₃(aq) (Table 1, Entry 3) .
-
Example : Coupling with 5-bromothiophene-2-carbaldehyde yields biaryl products .
Cyclization Reactions
Under basic conditions, intramolecular cyclization forms heterocycles:
-
Base-catalyzed cyclization (e.g., BEMP in acetonitrile) facilitates allenamide formation, leading to imidazol-2-ones (Table 1, Entry 4) .
-
Key step : Deprotonation followed by nucleophilic attack on adjacent electrophilic centers .
Reductive Amination
The amine can undergo reductive alkylation with ketones or aldehydes in the presence of reducing agents:
-
Example : Reaction with 3-nitrobenzaldehyde followed by NaBH₄ reduction yields secondary amines (Table 1, Entry 5) .
Complexation with Metal Ions
The amine and thiophene moieties act as ligands for metal coordination:
-
Pd(II) complexes : Reaction with Na₂PdCl₄ in ethanol produces bis[1-(thiophen-2-yl)-N-(p-tolyl)methanimine]PdCl₂ .
N-Alkylation
Alkylation of the amine with alkyl halides or epoxides:
-
Example : Reaction with 1,3-dibromopropane in DMF/K₂CO₃ yields N,N'-alkylene-bis(amine) derivatives .
Discussion
The primary amine group in 1-(4-(p-Tolyl)thiophen-2-yl)ethanamine enables versatile reactivity, including condensations, acylations, and cyclizations. Its thiophene ring further allows participation in cross-coupling and coordination chemistry. Applications span medicinal chemistry (e.g., antimicrobial agents ) and materials science (e.g., ligand design ).
Key challenges : Low yields in direct C–H activation reactions (e.g., Suzuki coupling without boronates) , necessitating optimized conditions. Future work could explore photocatalytic or transition-metal-catalyzed functionalization of the thiophene ring.
Scientific Research Applications
Key Reactions
The compound can undergo several chemical reactions:
- Oxidation : Forms sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Converts to thiol or thioether derivatives with lithium aluminum hydride.
- Substitution : The aromatic ring can participate in electrophilic substitutions such as nitration.
Scientific Research Applications
1-(4-(p-Tolyl)thiophen-2-yl)ethanamine has diverse applications across several scientific domains:
Chemistry
- Building Block : Used in synthesizing complex organic molecules and ligands for coordination chemistry.
Biology
- Biological Activity : Investigated for antimicrobial and anticancer properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines.
Medicine
- Pharmaceutical Development : Explored as a precursor for new drugs, particularly in oncology and infectious diseases.
Industry
- Advanced Materials : Utilized in producing conductive polymers and organic semiconductors due to its unique electronic properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
| Bacillus subtilis | 75 µg/mL |
These findings suggest potential mechanisms of action involving disruption of bacterial cell membranes or inhibition of metabolic pathways.
Anticancer Activity
Mechanism of Action
The mechanism of action of 1-(4-(p-Tolyl)thiophen-2-yl)ethanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
- 1-(4-(o-Tolyl)thiophen-2-yl)ethanamine (CAS: 2751575-85-4):
This ortho-substituted analog (o-tolyl instead of p-tolyl) shares the same molecular formula and weight but exhibits distinct steric and electronic properties. The proximity of the methyl group to the thiophene ring in the ortho isomer may hinder rotational freedom and alter binding interactions in biological systems compared to the para isomer .
| Property | 1-(4-(p-Tolyl)thiophen-2-yl)ethanamine | 1-(4-(o-Tolyl)thiophen-2-yl)ethanamine |
|---|---|---|
| Molecular Formula | C₁₃H₁₅NS | C₁₃H₁₅NS |
| Molecular Weight (g/mol) | 217.34 | 217.34 |
| CAS Number | 1822646-31-0 | 2751575-85-4 |
| Substituent Position | Para (p-tolyl) | Ortho (o-tolyl) |
Thiophene-Based Analogs with Varying Functional Groups
- Synthesis involves oxime reduction (43% yield) using Zn and DIPEA .
- 2-(Thiophen-2-yl)ethanamine (CAS: 6309-16-6):
A simpler analog lacking the p-tolyl group. It has a molecular formula of C₆H₉NS and is used in the synthesis of piperazine-2,6-dione derivatives for anticancer applications .
Functional Analogs in Pharmacological Research
p-Tolyl-Containing Amines
- 2-(p-Tolyl)ethylamine (CAS: 3261-62-9):
A structurally simpler compound with a p-tolyl group directly attached to an ethylamine chain (C₉H₁₃N, MW: 135.21 g/mol). It serves as a precursor in the synthesis of bioactive molecules, including celecoxib derivatives . - Its enantiomeric purity (≥98.5%) makes it valuable in catalysis .
Thiophene-Amine Hybrids in Drug Development
- 1-(Thiophen-2-yl)ethylamine (CAS: 6309-16-6):
Used in microwave-assisted synthesis of piperazine-2,6-diones, which show anticancer activity. The absence of the p-tolyl group reduces lipophilicity compared to the target compound . - 2-(Thiophen-2-yl)-N-(4-benzylidene)ethanamine :
A Schiff base derivative with demonstrated applications in crystal engineering and supramolecular chemistry .
Anticancer Activity
- This compound: Limited direct data, but related thiophene-amine hybrids (e.g., thiazolyl pyridines) inhibit cancer cell proliferation via kinase modulation .
- Piperazine-2,6-dione derivatives : Synthesized from simpler thiophene-amines (e.g., 2-(thiophen-2-yl)ethanamine), these compounds show cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Biological Activity
1-(4-(p-Tolyl)thiophen-2-yl)ethanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a thiophene ring, which is known for its significant role in various biological activities. The presence of the p-tolyl group enhances its lipophilicity, potentially aiding in cellular permeability and interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity . In vitro studies have shown its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
| Bacillus subtilis | 75 µg/mL |
These findings suggest that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, although the exact mechanism of action remains to be fully elucidated .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer activity . In a study focusing on human melanoma cells, the compound demonstrated significant inhibitory effects on cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| A375 (human melanoma) | 5.0 |
| HeLa (cervical cancer) | 10.0 |
| MCF-7 (breast cancer) | 15.0 |
The observed anticancer activity may be attributed to the compound's ability to induce apoptosis and cell cycle arrest in cancer cells, particularly at the G1 phase .
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways, such as nitric oxide synthase (nNOS), which is crucial in various pathologies including neurodegenerative diseases .
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, leading to alterations in membrane permeability and subsequent cellular effects .
Case Study: Anticancer Evaluation
A recent study evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated significant cytotoxicity, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
"The compound exhibited a dose-dependent increase in apoptosis among melanoma cells, suggesting its potential as a therapeutic agent" .
Case Study: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. The results highlighted its superior activity compared to standard antibiotics like ciprofloxacin.
"Our findings demonstrate that this compound could serve as a lead compound for developing new antimicrobial agents" .
Q & A
Q. Advanced Coordination Studies
- Donor Sites : The ethanamine amine group (primary donor) and thiophene sulfur (weak secondary donor) form complexes with transition metals (e.g., Cu²⁺, Pd⁰).
- Stoichiometry : Use Job’s plot analysis to determine metal-ligand ratios (e.g., 1:1 or 2:1) .
- Applications : Catalytic activity in cross-coupling (Suzuki-Miyaura) or oxidation reactions .
What analytical challenges arise in quantifying trace impurities in this compound?
Q. Advanced Purity Assessment
- LC-MS/MS : Detect impurities at <0.1% levels (e.g., dimeric byproducts or oxidized thiophene derivatives).
- Chiral HPLC : Resolve enantiomers if asymmetric synthesis is attempted (e.g., using chiral columns like Chiralpak AD-H) .
- ICP-MS : Screen for residual metal catalysts (e.g., Pd or Cu from coupling reactions) .
How can researchers design in vitro assays to evaluate bioactivity (e.g., enzyme inhibition)?
Q. Advanced Assay Design
- Target Selection : Pancreatic lipase (for obesity studies) or monoamine oxidases (for neurological applications) .
- Kinetic Assays : Measure IC₅₀ via spectrophotometric methods (e.g., p-nitrophenyl acetate hydrolysis for lipase) .
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., PLIP analysis for hydrogen bonds) .
Tables for Key Data
Q. Table 1: Comparative Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| HBP1 Reduction | K complex | Toluene | 60 | |
| Schiff Base Condensation | None | Ethanol | 75* | |
| *Yield for Schiff base derivative, not parent compound. |
Q. Table 2: Spectral Data (Hypothetical)
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 2.85 (t, 2H, -CH₂NH₂), 6.92 (s, thiophene) | |
| FT-IR | 3280 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N) |
Q. Table 3: Physicochemical Properties
| Property | Value | Optimization Strategy |
|---|---|---|
| Polar Surface Area | ~50 Ų | Introduce -CF₃ groups |
| Rotatable Bonds | 4 | Rigidify with rings |
| LogP | 2.1 | Adjust with -OCH₃ |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
